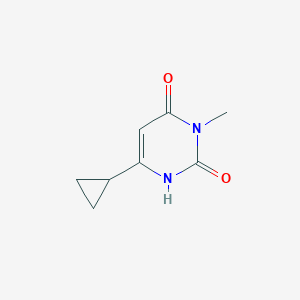
6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA. The unique structure of this compound, featuring a cyclopropyl group and a methyl group, may impart specific chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of cyclopropylamine with a suitable diketone or diester, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
科学的研究の応用
6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
作用機序
The mechanism of action of 6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biological pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
類似化合物との比較
Similar Compounds
Similar compounds to 6-Cyclopropyl-3-methylpyrimidine-2,4(1H,3H)-dione might include other pyrimidine derivatives with different substituents, such as:
- 6-Methylpyrimidine-2,4(1H,3H)-dione
- 6-Cyclopropylpyrimidine-2,4(1H,3H)-dione
- 3-Methylpyrimidine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may impart distinct chemical and biological properties compared to other pyrimidine derivatives. This could include differences in reactivity, stability, and biological activity.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
6-cyclopropyl-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O2/c1-10-7(11)4-6(5-2-3-5)9-8(10)12/h4-5H,2-3H2,1H3,(H,9,12) |
InChIキー |
SJCKLNPJUZKFGN-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C=C(NC1=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















